molecular formula C17H12N2O2 B11434080 1-benzylchromeno[3,4-d]imidazol-4-one CAS No. 87236-23-5

1-benzylchromeno[3,4-d]imidazol-4-one

Cat. No.: B11434080
CAS No.: 87236-23-5
M. Wt: 276.29 g/mol
InChI Key: JZCHCJLKEZQWBC-UHFFFAOYSA-N
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Description

1-benzylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a benzyl group, a chromene moiety, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzylchromeno[3,4-d]imidazol-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-tert-butylaminocoumarin with formic acid . Another approach involves the use of 3,4-diaminocoumarin, which is refluxed in a formic acid solution . These reactions generally proceed under mild conditions and yield the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-benzylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially unique properties.

Scientific Research Applications

1-benzylchromeno[3,4-d]imidazol-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s properties can be exploited in creating new materials with specific functionalities, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-benzylchromeno[3,4-d]imidazol-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-benzylchromeno[3,4-d]imidazol-4-one include other imidazol-4-one derivatives and chromene-containing molecules. Examples include:

    Imidazol-4-one derivatives: These compounds share the imidazol-4-one core and exhibit similar reactivity and applications.

    Chromene derivatives: Compounds containing the chromene moiety also display comparable properties and uses.

Uniqueness

This compound is unique due to its fused ring system, which combines the properties of both the chromene and imidazol-4-one moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87236-23-5

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

1-benzylchromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C17H12N2O2/c20-17-15-16(13-8-4-5-9-14(13)21-17)19(11-18-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

JZCHCJLKEZQWBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C4=CC=CC=C4OC3=O

Origin of Product

United States

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